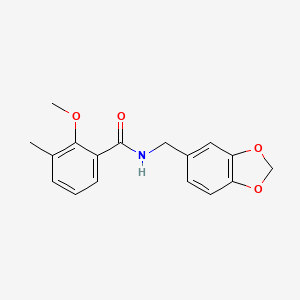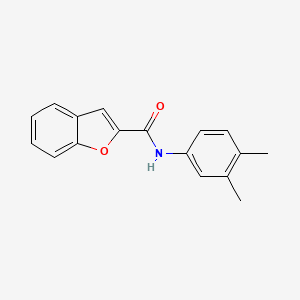![molecular formula C14H11N3O5 B5569429 methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)
methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of "methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate" and its derivatives often involves multi-step chemical reactions. One method reported involves the condensation of nitroacetone with methyl 3-aminocrotonate and appropriate aldehydes in a modified Hantzsch reaction, demonstrating the complexity of synthesizing such compounds (Visentin et al., 1999).
Molecular Structure Analysis
Molecular structure analyses often rely on crystallography and spectroscopy. One study described the hydrogen-bonded sheets and chains in isomeric forms of a related compound, highlighting the polarized molecular-electronic structure and the role of hydrogen bonds in determining molecular conformation (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving "methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate" demonstrate its reactivity and the potential for creating a variety of derivatives. For instance, reactions with carbocyclic and heterocyclic 1,3-diketones lead to a range of heterocyclic systems, showcasing the compound's versatility as a synthetic intermediate (Ornik et al., 1990).
Aplicaciones Científicas De Investigación
Electrochemical Behavior in Protic Medium
The electrochemical behavior of compounds similar to methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate has been studied, revealing insights into reduction and oxidation processes in hydroalcoholic media. These findings contribute to our understanding of the electrochemical properties of nitrophenyl derivatives, which could influence the development of electrochemical sensors or batteries (David et al., 1995).
Anion Effects on Gas Solubility in Ionic Liquids
Research on the solubility of gases in ionic liquids has implications for the environmental and energy sectors, especially in carbon capture technologies and the solubilization of other gases. The study provides a foundation for understanding how the molecular structure of compounds like methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate influences their interactions with gases (Anthony et al., 2005).
Enhancing Polymer Solar Cells Efficiency
Incorporating graphitic carbon nitride (g-C3N4) into bulk-heterojunction polymer solar cells has shown efficiency enhancement. This application demonstrates the potential of using nitro-substituted compounds in improving renewable energy technologies (Chen et al., 2016).
Voltage-Clamp Studies for L-Type Ca2+ Channels
Voltage-clamp studies of derivatives of dihydropyridines, including structures similar to methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate, have contributed to our understanding of L-type Ca2+ channels' structure and function. Such studies are crucial for developing new pharmacological agents targeting cardiovascular diseases (Visentin et al., 1999).
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of pollutants using TiO2 suspensions is a vital research area for environmental cleanup. Studies on the degradation pathways of organic pollutants like methyl parathion provide insights into removing hazardous substances from water, showcasing the broader implications of research on nitro-substituted compounds (Moctezuma et al., 2007).
Propiedades
IUPAC Name |
methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)10-5-9(6-12(7-10)17(20)21)13(18)16-11-3-2-4-15-8-11/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVPPIVKDITDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)
![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)
![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)
![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)


